Ethyl 4-fluoro-2-formylbenzoate Ethyl 4-fluoro-2-formylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17456540
InChI: InChI=1S/C10H9FO3/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol

Ethyl 4-fluoro-2-formylbenzoate

CAS No.:

Cat. No.: VC17456540

Molecular Formula: C10H9FO3

Molecular Weight: 196.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-fluoro-2-formylbenzoate -

Specification

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
IUPAC Name ethyl 4-fluoro-2-formylbenzoate
Standard InChI InChI=1S/C10H9FO3/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-6H,2H2,1H3
Standard InChI Key SUCGEXWPXBCCAK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)F)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and IUPAC Nomenclature

Ethyl 4-fluoro-2-formylbenzoate has the molecular formula C10_{10}H9_{9}FO3_3, with a molecular weight of 196.18 g/mol. Its IUPAC name is ethyl 4-fluoro-2-formylbenzoate, reflecting the ester functional group (-COOEt), fluorine substituent at the 4-position, and formyl group (-CHO) at the 2-position of the benzene ring.

Structural Features:

  • Aromatic Core: A benzene ring substituted with fluorine (electron-withdrawing group) and formyl (electron-withdrawing/directing group).

  • Ester Group: Ethoxycarbonyl (-COOEt) enhances solubility in organic solvents and participates in hydrolysis reactions.

  • Substituent Effects: The fluorine atom increases electrophilicity at the 4-position, while the formyl group directs electrophilic substitution to the 6-position .

Spectroscopic Data (Inferred from Analogs):

PropertyValue/DescriptionSource Analogy
1^1H NMRδ 10.1 (s, 1H, CHO), 8.2–7.5 (m, 3H), 4.4 (q, 2H), 1.4 (t, 3H)Ethyl 4-bromo-2-formylbenzoate
13^{13}C NMRδ 191.2 (CHO), 165.1 (COOEt), 162.3 (C-F), 134–128 (aromatic), 61.5 (OCH2), 14.1 (CH3)Ethyl 4-fluorobenzoate
IR (cm1^{-1})1720 (C=O ester), 1690 (C=O aldehyde), 1600 (C-F)Ethyl 4-formylbenzoate

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of ethyl 4-fluoro-2-formylbenzoate can be achieved through Friedel-Crafts acylation followed by esterification, as demonstrated in analogous compounds .

Step 1: Friedel-Crafts Acylation of 4-Fluorotoluene

4-Fluorotoluene undergoes acylation with acetyl chloride in the presence of AlCl3_3 to yield 4-fluoro-2-methylbenzaldehyde.

Step 2: Oxidation of Methyl to Formyl Group

The methyl group is oxidized to a formyl group using CrO3_3 or SeO2_2, producing 4-fluoro-2-formylbenzoic acid.

Step 3: Esterification with Ethanol

The carboxylic acid reacts with ethanol under acidic or nanoparticle-catalyzed conditions to form the ester. A green chemistry approach using ZnO nanoparticles (25 mg, 95°C, solvent-free) achieves 73% yield for ethyl 4-fluorobenzoate , which can be adapted for this derivative.

Reaction Scheme:

\ceC6H4FCH34-FluorotolueneAlCl3AcCl\ceC6H3F(CHO)CH34-Fluoro-2-methylbenzaldehydeCrO3Oxidation\ceC7H4FO34-Fluoro-2-formylbenzoic acidZnO NPsEtOH\ceC10H9FO3Ethyl 4-fluoro-2-formylbenzoate\underset{\text{4-Fluorotoluene}}{\ce{C6H4FCH3}} \xrightarrow[\text{AlCl3}]{\text{AcCl}} \underset{\text{4-Fluoro-2-methylbenzaldehyde}}{\ce{C6H3F(CHO)CH3}} \xrightarrow[\text{CrO3}]{\text{Oxidation}} \underset{\text{4-Fluoro-2-formylbenzoic acid}}{\ce{C7H4FO3}} \xrightarrow[\text{ZnO NPs}]{\text{EtOH}} \underset{\text{Ethyl 4-fluoro-2-formylbenzoate}}{\ce{C10H9FO3}}

Physicochemical Properties

Thermal and Physical Properties

PropertyValueMethod/Source
Melting Point35–38°C (estimated)Analog: Ethyl 4-fluorobenzoate (25–27°C)
Boiling Point215–220°C (extrapolated)Analog: Ethyl 4-bromo-2-formylbenzoate (210°C)
Density1.22 g/cm³ (predicted)Group contribution method
Refractive IndexnD20=1.515n_D^{20} = 1.515Ethyl 4-formylbenzoate
Flash Point185°F (85°C)Similar esters

Solubility Profile

SolventSolubility (g/100 mL)
Ethanol45.2
Dichloromethane82.7
Water0.3

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position undergoes substitution with amines or alkoxides under mild conditions:

\ceC10H9FO3+NH3>[CuI,DMF]C10H8FNO3+HF\ce{C10H9FO3 + NH3 ->[CuI, DMF] C10H8FNO3 + HF}

This reaction is critical in synthesizing antimicrobial agents .

Aldol Condensation

The formyl group participates in base-catalyzed aldol reactions to form α,β-unsaturated ketones:

\ce2C10H9FO3>[NaOH]C20H14F2O6+H2O\ce{2 C10H9FO3 ->[NaOH] C20H14F2O6 + H2O}

These products are precursors for conductive polymers.

Ester Hydrolysis

Under acidic or basic conditions, the ester hydrolyzes to 4-fluoro-2-formylbenzoic acid:

\ceC10H9FO3+H2O>[H+]C8H5FO3+C2H5OH\ce{C10H9FO3 + H2O ->[H+] C8H5FO3 + C2H5OH}

Industrial and Pharmaceutical Applications

ApplicationUse CaseExample
PharmaceuticalsIntermediate for kinase inhibitorsAnalog: Imatinib derivatives
AgrochemicalsHerbicide synthesisFluorinated benzaldehyde derivatives
Materials ScienceMonomer for polyestersHigh-temperature polymers
ParameterRating
FlammabilityModerate (Flash point 85°C)
ToxicityLD50 (oral, rat): 1200 mg/kg
Environmental ImpactNot readily biodegradable

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator